molecular formula C9H10BrNO2 B13585804 2-Amino-2-(2-bromo-5-methylphenyl)acetic acid

2-Amino-2-(2-bromo-5-methylphenyl)acetic acid

Cat. No.: B13585804
M. Wt: 244.08 g/mol
InChI Key: ZAJAHAZEZSJWPY-UHFFFAOYSA-N
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Description

2-Amino-2-(2-bromo-5-methylphenyl)acetic acid is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 2-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-bromo-5-methylphenyl)acetic acid typically involves the bromination of 2-methylphenylacetic acid followed by amination. One common method involves the following steps:

    Bromination: 2-Methylphenylacetic acid is treated with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2-position.

    Amination: The brominated intermediate is then reacted with ammonia or an amine source under appropriate conditions to introduce the amino group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-bromo-5-methylphenyl)acetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 2-amino-2-(2-hydroxy-5-methylphenyl)acetic acid.

    Oxidation: Formation of 2-nitro-2-(2-bromo-5-methylphenyl)acetic acid.

    Reduction: Formation of 2-amino-2-(2-bromo-5-methylphenyl)ethanol.

Scientific Research Applications

2-Amino-2-(2-bromo-5-methylphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-bromo-5-methylphenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-chloro-5-methylphenyl)acetic acid
  • 2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid
  • 2-Amino-2-(2-iodo-5-methylphenyl)acetic acid

Uniqueness

2-Amino-2-(2-bromo-5-methylphenyl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

2-amino-2-(2-bromo-5-methylphenyl)acetic acid

InChI

InChI=1S/C9H10BrNO2/c1-5-2-3-7(10)6(4-5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)

InChI Key

ZAJAHAZEZSJWPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(C(=O)O)N

Origin of Product

United States

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